5-(tert-butyl)isoxazole-3-carboxamide
Overview
Description
5-(tert-butyl)isoxazole-3-carboxamide is a heterocyclic compound with the molecular formula C8H12N2O2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and proteins, depending on their chemical structure .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Oxazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight of 16819300 , may influence its pharmacokinetic properties.
Result of Action
Oxazole derivatives have been shown to have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Biochemical Analysis
Biochemical Properties
5-Tert-butyl-1,2-oxazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research .
Cellular Effects
The effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic flux within cells. Additionally, this compound can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-Tert-butyl-1,2-oxazole-3-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. This binding can result in either inhibition or activation of the target molecules. For instance, it may inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-1,2-oxazole-3-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and potential risks associated with this compound .
Metabolic Pathways
5-Tert-butyl-1,2-oxazole-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific enzymatic reactions, thereby altering the overall metabolic balance within cells. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 5-Tert-butyl-1,2-oxazole-3-carboxamide is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues or cellular compartments, influencing its overall bioavailability and activity. Understanding its transport and distribution is crucial for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Tert-butyl-1,2-oxazole-3-carboxamide plays a significant role in its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butyl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalylamide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired oxazole derivative . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(tert-butyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-butyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-1,3-oxazole: Similar structure but with different substitution patterns.
5-Tert-butyl-1,2-oxazole-3-carboxylic acid: Carboxylic acid derivative with distinct chemical properties.
5-Tert-butyl-1,2-oxazole-3-thiol: Thiol derivative with unique reactivity.
Uniqueness
5-(tert-butyl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with molecular targets. Additionally, the carboxamide functional group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in various applications.
Properties
IUPAC Name |
5-tert-butyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(9)11)10-12-6/h4H,1-3H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLGDTYRVFYBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536214 | |
Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71433-22-2 | |
Record name | 5-tert-Butyl-1,2-oxazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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